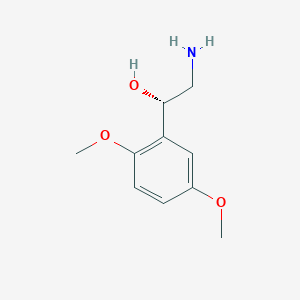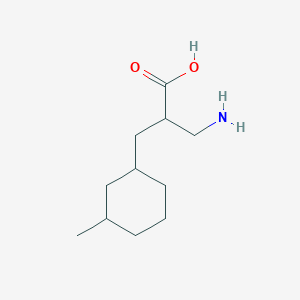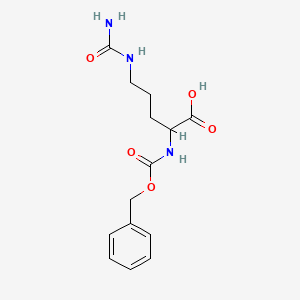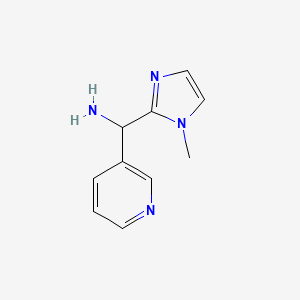
(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound that features an amino group and a phenyl ring substituted with two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the amino group or further reduce the phenyl ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and methoxy-substituted phenyl ring allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S)-2-amino-1-(2,4-dimethoxyphenyl)ethan-1-ol: Similar structure but with different substitution pattern on the phenyl ring.
(1S)-2-amino-1-(3,5-dimethoxyphenyl)ethan-1-ol: Another isomer with methoxy groups at different positions.
(1S)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol: Similar compound with methyl groups instead of methoxy groups.
Uniqueness
(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI 键 |
VFRCNXKYZVQYLX-SECBINFHSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](CN)O |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)




![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)


![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)


![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
